octahydro-1H-isoindol-5-amine

Description

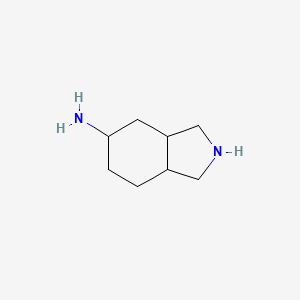

Octahydro-1H-isoindol-5-amine is a bicyclic amine characterized by a fully saturated isoindole scaffold. Its structure comprises two fused cyclohexane rings with an amine group at the 5-position. Derivatives of this compound, such as N,N-dimethyl-octahydro-1H-isoindol-5-amine (CID 130794629), feature additional substituents that modulate physicochemical properties. The molecular formula for this derivative is C₁₀H₂₀N₂, with a predicted collision cross-section (CCS) of 139.9 Ų for the [M+H]+ adduct .

Properties

Molecular Formula |

C8H16N2 |

|---|---|

Molecular Weight |

140.23 g/mol |

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-amine |

InChI |

InChI=1S/C8H16N2/c9-8-2-1-6-4-10-5-7(6)3-8/h6-8,10H,1-5,9H2 |

InChI Key |

IFDHNURYHIZZMG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CNCC2CC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-isoindol-5-amine can be achieved through several methods. One common approach involves the reduction of isoindole derivatives. For instance, the reduction of 1H-isoindole using hydrogenation techniques in the presence of a suitable catalyst such as palladium on carbon can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-isoindol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, oxo compounds, and fully saturated amine derivatives .

Scientific Research Applications

Octahydro-1H-isoindol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of octahydro-1H-isoindol-5-amine involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

2-Methyl-octahydro-1H-isoindol-5-amine (CAS 1559682-91-5)

- Molecular Formula : C₉H₁₈N₂

- Key Features : A methyl group at the 2-position of the isoindole ring reduces steric hindrance compared to bulkier substituents.

- Applications : Used as a synthetic intermediate in medicinal chemistry due to its balanced lipophilicity (logP ~2.1 inferred from molecular weight). Purity standards for this compound exceed 98% .

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

5-(1,1-Dimethylethyl)-1-imino-1H-isoindol-3-amine (CAS 52319-97-8)

2-Methyl-2,3-dihydro-1H-isoindol-5-amine (CAS 158944-67-3)

- Molecular Formula : C₉H₁₂N₂

- Key Features : A methyl group on the nitrogen and a partially unsaturated dihydroisoindole scaffold. The planar geometry of the unsaturated ring may favor DNA intercalation or enzyme inhibition.

- Structural Analysis : The dihydro configuration reduces puckering amplitude compared to fully saturated analogs, as described by Cremer and Pople’s ring-puckering coordinates .

Structural and Functional Analysis

Table 1: Comparative Data for Octahydro-1H-isoindol-5-amine and Analogs

Research Implications

- Conformational Flexibility : Fully saturated derivatives like this compound exhibit restricted puckering, favoring stable ligand-receptor interactions .

- Bioactivity : Indoline and isoindole amines are pivotal in designing CNS-targeted drugs due to their ability to cross the blood-brain barrier .

- Synthetic Utility : Methyl and tert-butyl substituents enhance solubility and metabolic stability, critical for pharmacokinetic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.